molecular formula C11H20O B14718036 2,2,5,6-Tetramethylhept-5-en-3-one CAS No. 18747-03-0

2,2,5,6-Tetramethylhept-5-en-3-one

Cat. No.: B14718036
CAS No.: 18747-03-0
M. Wt: 168.28 g/mol
InChI Key: CVSKKIXRFJZYKC-UHFFFAOYSA-N
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Description

2,2,5,6-Tetramethylhept-5-en-3-one is an organic compound with the molecular formula C₁₁H₂₀O It is characterized by its unique structure, which includes a heptene backbone with four methyl groups attached at the 2, 2, 5, and 6 positions, and a ketone functional group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,5,6-Tetramethylhept-5-en-3-one typically involves the alkylation of a suitable precursor. One common method is the reaction of 2,2,5,6-tetramethylhept-5-en-3-ol with an oxidizing agent to form the ketone. The reaction conditions often include the use of a strong oxidizing agent such as potassium permanganate or chromium trioxide in an acidic medium .

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum on carbon are often employed to facilitate the oxidation process. The reaction is typically carried out under controlled temperature and pressure conditions to optimize the conversion rate and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2,2,5,6-Tetramethylhept-5-en-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include alcohols, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,2,5,6-Tetramethylhept-5-en-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,5,6-Tetramethylhept-5-en-3-one involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with enzymes and other proteins, influencing their activity. Additionally, the compound’s hydrophobic methyl groups can interact with lipid membranes, affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,5,6-Tetramethylhept-4-en-3-one
  • 2,2,4,5,6-Pentamethylbicyclo[2.2.2]oct-5-en-3-one
  • 2,2,5-Trimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one
  • 2,2,5,6,6-Pentamethylhept-4-en-3-one
  • 2,2,7-Trimethylnon-6-en-3-one

Uniqueness

2,2,5,6-Tetramethylhept-5-en-3-one is unique due to its specific arrangement of methyl groups and the presence of a ketone functional group. This structure imparts distinct chemical reactivity and physical properties, making it valuable for various applications in synthesis and research .

Properties

CAS No.

18747-03-0

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

2,2,5,6-tetramethylhept-5-en-3-one

InChI

InChI=1S/C11H20O/c1-8(2)9(3)7-10(12)11(4,5)6/h7H2,1-6H3

InChI Key

CVSKKIXRFJZYKC-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C)CC(=O)C(C)(C)C)C

Origin of Product

United States

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